N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide" is a complex organic molecule that appears to be related to a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazolo[3,4-d]pyrimidin cores have been synthesized and evaluated for various biological activities, including antibacterial, antifungal, and anticancer properties . These compounds are characterized by their heterocyclic structures, which often include pyrazole and pyrimidine rings, and are functionalized with various substituents that can influence their biological activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with basic heterocyclic scaffolds. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was achieved through the reaction of 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid . Similarly, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides were synthesized either by hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or by condensation of cyanoacrylamides with alkylhydrazines . These methods suggest that the synthesis of the compound would likely involve the formation of the pyrazolo[3,4-d]pyrimidin core followed by subsequent functionalization with the benzylpiperazine and thiophene-2-carboxamide moieties.
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of multiple heteroatoms and aromatic systems in the compound suggests a complex structure with potential for multiple conformations and tautomeric forms.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the pyrazolo[3,4-d]pyrimidin core and the substituents attached to it. For example, the reactivity of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with thiols to form tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones indicates that the pyrazole moiety can participate in cyclization reactions . The benzylpiperazine and thiophene-2-carboxamide groups in the compound of interest could also engage in various chemical reactions, potentially affecting the biological activity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of aromatic rings and heteroatoms would contribute to the compound's solubility, stability, and overall reactivity. The lipophilicity of the benzyl group and the potential hydrogen bonding capacity of the amide and pyrazole groups would influence the compound's interaction with biological targets and its pharmacokinetic properties. These properties are crucial for the compound's potential use as a pharmaceutical agent.
Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
The study of the disposition and metabolism of related compounds provides insights into the metabolic pathways and pharmacokinetics of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide. For example, the metabolism and excretion patterns of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans after oral administration revealed significant insights into the elimination processes, metabolic pathways, and the role of fecal and urinary excretion in the drug's pharmacokinetics (Renzulli et al., 2011). Such studies are essential for understanding the disposition of complex compounds and can inform the development and clinical use of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide in scientific research.
Safety and Toxicology
Understanding the safety and toxicological profile of compounds structurally related to N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is crucial. For instance, studies on the relative abuse liability of indiplon and triazolam highlight the importance of assessing the potential for abuse and adverse effects in the development of new pharmaceuticals (Carter et al., 2007). Such research is critical in guiding the safe use of new compounds in clinical settings.
Environmental and Exposure Studies
Research on environmental exposure to chemicals structurally similar to N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide, such as organophosphorus and pyrethroid pesticides, informs on the potential environmental impact and human exposure risks. Studies in South Australian preschool children revealed widespread exposure to these chemicals, underscoring the need for monitoring and regulatory measures to mitigate exposure risks (Babina et al., 2012).
properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7OS/c31-23(20-7-4-14-32-20)24-8-9-30-22-19(15-27-30)21(25-17-26-22)29-12-10-28(11-13-29)16-18-5-2-1-3-6-18/h1-7,14-15,17H,8-13,16H2,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMZIBISHFBNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.